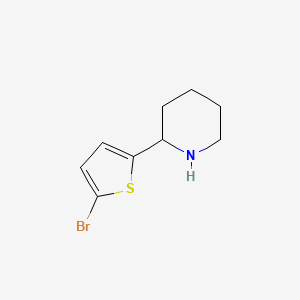

2-(5-Bromothiophen-2-yl)piperidine

説明

BenchChem offers high-quality 2-(5-Bromothiophen-2-yl)piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(5-Bromothiophen-2-yl)piperidine including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

2-(5-bromothiophen-2-yl)piperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrNS/c10-9-5-4-8(12-9)7-3-1-2-6-11-7/h4-5,7,11H,1-3,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URXSDDBKOOFFJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C2=CC=C(S2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Whitepaper: 2-(5-Bromothiophen-2-yl)piperidine as a Privileged Scaffold in Drug Discovery

Executive Summary

In the landscape of modern medicinal chemistry, the rapid assembly of

The piperidine moiety provides a tunable basic amine essential for engaging targets like G-protein-coupled receptors (GPCRs) and monoamine transporters, while simultaneously improving aqueous solubility and oral bioavailability. Concurrently, the 5-bromothiophene substructure serves as a metabolically resilient bioisostere for phenyl groups, with the essential bromine atom acting as an orthogonal synthetic handle for late-stage diversification. This guide details the structural properties, chemoselective synthesis protocols, and mechanistic validations required to leverage this scaffold effectively in drug development.

Structural & Physicochemical Profiling

Understanding the intrinsic properties of 2-(5-bromothiophen-2-yl)piperidine is paramount before deploying it in complex synthesis workflows. The molecule features a stereocenter at the C2 position of the piperidine ring, offering opportunities for enantioselective library generation[1].

Conformational Dynamics

In solution, the piperidine ring preferentially adopts a chair conformation. To minimize 1,3-diaxial interactions, the bulky 5-bromothiophen-2-yl substituent predominantly occupies the equatorial position. This predictable steric geometry allows computational chemists to reliably model vector trajectories during structure-based drug design (SBDD).

Quantitative Physicochemical Data

Table 1: Calculated and empirical baseline properties for 2-(5-Bromothiophen-2-yl)piperidine and direct structural analogues[2],[3].

| Physicochemical Property | Value | Pharmacological / Synthetic Significance |

| Molecular Formula | Core pharmacophore foundation. | |

| Molecular Weight | ~246.17 g/mol | Low MW preserves ample "budget" for late-stage elaboration without violating Lipinski’s rules. |

| LogP (Estimated) | ~2.8 - 3.2 | Optimal lipophilicity for passive membrane permeability and CNS penetration. |

| Topological Polar Surface Area | 12.03 Ų | Single basic nitrogen provides an exceptionally low TPSA, aiding BBB crossing. |

| pKa (Conjugate Acid) | ~9.5 | Ensures the molecule remains protonated at physiological pH, driving salt-bridge formations in receptor pockets. |

| Reactive Handle | C5-Bromide | Readily undergoes Pd-catalyzed oxidative addition for Suzuki, Stille, or Buchwald-Hartwig couplings. |

Mechanistic Workflow & Visualization

The most robust method to construct this scaffold avoids direct functionalization of unprotected piperidines. Instead, an addition-reduction cascade starting from commercially available 2,5-dibromothiophene and

Caption: Mechanistic Workflow: Regioselective synthesis of 2-(5-Bromothiophen-2-yl)piperidine.

Experimental Protocol: Chemoselective Synthesis

To ensure scientific integrity and reproducible yields, the following protocol incorporates self-validating analytical checkpoints. By substituting catalytic hydrogenation with a silane-based ionic reduction, we completely circumvent the risk of destroying the sensitive C-Br bond[5].

Phase 1: Lithiation & Nucleophilic Addition

Rationale: The choice of temperature (-78°C) and controlled stoichiometry strictly dictates mono-lithiation. Elevated temperatures lead to undesired dilithiation or halogen-dance rearrangements.

-

Preparation: Flame-dry a 250 mL round-bottom flask under an argon atmosphere. Add 2,5-dibromothiophene (1.0 equiv) to anhydrous THF (0.2 M). Cool the solution strictly to -78°C using a dry ice/acetone bath.

-

Exchange: Incorporate

-butyllithium (1.05 equiv, 2.5 M in hexanes) dropwise over 15 minutes. Stir for 30 minutes at -78°C. -

Electrophile Trapping: Add

-Boc-2-piperidone (1.1 equiv) dissolved in THF dropwise. Allow the reaction to stir for 2 hours, slowly warming to -20°C. -

Validation Checkpoint 1 (LC-MS): Quench a 50 µL reaction aliquot in saturated aqueous

. Extract with EtOAc and analyze via LC-MS. Do not proceed until the mass of the Boc-protected hemiaminal/ketone adduct is confirmed. -

Workup: Quench the bulk reaction with aqueous

, extract with EtOAc, dry over

Phase 2: Dehydrative Ionic Reduction

Rationale: Standard hydrogenation (

-

Reagent Assembly: Dissolve the crude intermediate in anhydrous dichloromethane (DCM, 0.1 M). Cool the flask to 0°C.

-

Activation & Reduction: Add TFA (10.0 equiv) in one portion. The solution will darken, indicating iminium ion formation. Immediately add

(3.0 equiv) dropwise. -

Maturation: Remove the ice bath and stir at ambient temperature for 12 hours.

-

Validation Checkpoint 2 (TLC / LC-MS): Monitor the disappearance of the iminium intermediate. Complete conversion should yield the target mass (

m/z indicative of the bromine isotopes). -

Isolation: Concentrate the mixture to remove TFA/DCM. Re-dissolve in EtOAc and carefully basify to pH 10 using 1M aqueous NaOH (to free-base the piperidine). Separate the organic layer, wash with brine, dry over

, and purify via flash chromatography (DCM:MeOH:NH4OH gradient).

Downstream Functionalization: The 5-Bromo Advantage

The true value of 2-(5-bromothiophen-2-yl)piperidine emerges during library generation. The C5-bromine atom acts as a gateway for multi-dimensional vector growth.

-

Suzuki-Miyaura Coupling: Engaging the bromide with aryl/heteroaryl boronic acids (e.g., using

, -

Buchwald-Hartwig Amination: The bromide can be coupled with secondary amines to evaluate hydrogen-bond network permutations using

and BrettPhos, offering a route to highly substituted, electronically rich architectures.

Crucial Advice for Optimization: Prior to Pd-catalyzed cross-couplings, the secondary piperidine amine must be re-protected (e.g., as a Boc or Cbz carbamate) to prevent the amine from poisoning the palladium catalyst or participating in unintended competitive intramolecular amination.

Conclusion

The 2-(5-bromothiophen-2-yl)piperidine building block offers an exquisite balance of physicochemical stability, optimal basicity, and synthetic modularity. By substituting traditional hydrogenation protocols with targeted ionic reductions, chemists can preserve the high-value 5-bromo handle, transforming this simple piperidine derivative into a master key for extensive pharmacophore exploration in drug discovery programs.

References

1.[2] Title: 1337452-19-3 | 3-((3-Bromothiophen-2-yl)methyl)piperidine | ChemScene Source: chemscene.com URL: 2.[4] Title: 4-(4'-Bromophenyl)piperidine | 80980-89-8 - ChemicalBook Source: chemicalbook.com URL: 3.[3] Title: 1-(3-Bromophenyl)piperidine | C11H14BrN | CID 4961269 - PubChem Source: nih.gov URL: 4.[5] Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Source: nih.gov URL: 5.[1] Title: Synthesis of Stereoenriched Piperidines via Chemo- Enzymatic Dearomatization of Activated Pyridines - White Rose Research Online Source: whiterose.ac.uk URL:

Sources

- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 2. chemscene.com [chemscene.com]

- 3. 1-(3-Bromophenyl)piperidine | C11H14BrN | CID 4961269 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-(4'-Bromophenyl)piperidine | 80980-89-8 [amp.chemicalbook.com]

- 5. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical Profile and Structural Rationale

The incorporation of highly functionalized, structurally rigorous heterocycles into drug discovery pipelines is a cornerstone of modern medicinal chemistry. Among these, 2-(5-Bromothiophen-2-yl)piperidine has emerged as a high-value, chiral-capable bifunctional building block. Typically handled as a hydrobromide salt for enhanced shelf-stability and solubility, this compound provides a strategic axis for late-stage diversification—combining the basicity and spatial arrangement of a piperidine pharmacophore with the lipophilicity and cross-coupling readiness of a halothiophene.

As a Senior Application Scientist, I present this technical whitepaper to dissect the physicochemical identity, state-of-the-art synthetic methodologies, and downstream biochemical applications of this critical intermediate.

The architecture of 2-(5-bromothiophen-2-yl)piperidine addresses two major requirements in small-molecule drug design: target-site anchoring and modular scalability. The basic piperidine nitrogen acts as a crucial hydrogen-bond donor/acceptor or salt-forming site in biological environments, while the C5-bromine on the thiophene ring serves as an electrophilic handle for palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura or Sonogashira reactions).

To establish an authoritative baseline, the foundational quantitative data of the commercially standard hydrobromide salt is summarized below.

Table 1: Chemical and Physical Profile

| Property | Value | Structural Rationale / Significance |

| Compound Name | 2-(5-Bromothiophen-2-yl)piperidine hydrobromide | Prevents amine oxidation; standardizes handling[1]. |

| CAS Number | 915402-14-1 | Unique identifier for the HBr salt variant[1]. |

| Molecular Formula | C9H13Br2NS | Includes both the structural and ionic bromide. |

| Molecular Weight | 327.08 g/mol | Optimal fragment size for Rule-of-3 compliance[1]. |

| SMILES String | Brc1ccc(s1)C1CCCCN1.Br | 2-substitution ensures proximity between the basic amine and the heteroaromatic system. |

State-of-the-Art Synthesis: The Negishi Cross-Coupling Approach

Traditional approaches to synthesizing 2-arylpiperidines heavily relied on lengthy ring-closing metathesis, Aza-Achmatowicz rearrangements, or aza-Prins cyclizations[2]. However, a highly convergent and direct route has been established via the site-selective lithiation of N-Boc-piperidine, followed by transmetalation to an organozinc species, and subsequent palladium-catalyzed Negishi cross-coupling[3].

This pathway allows for the direct linkage of the intact piperidine ring to 2,5-dibromothiophene, taking advantage of mono-coupling selectivity.

Fig 1: Stepwise synthetic workflow via Negishi cross-coupling methodology.

Experimental Protocol & Self-Validating System

Table 2: Experimental Stoichiometry Matrix

| Reagent / Material | Equivalents | Reaction Role |

| N-Boc-Piperidine | 1.0 eq | Primary cyclic amine precursor |

| s-BuLi / TMEDA | 1.1 eq / 1.1 eq | Deprotonation / Disaggregation agent |

| ZnCl₂ | 1.2 eq | Transmetalating agent |

| 2,5-Dibromothiophene | 1.0 eq | Electrophilic coupling partner |

| Pd₂(dba)₃ / t-Bu₃P | 0.05 eq / 0.1 eq | Transition metal catalyst system |

Step 1: Directed Lithiation and Transmetalation

-

Procedure: Under an inert argon atmosphere, dissolve N-Boc-piperidine in anhydrous THF and cool the reactor to -78 °C. Introduce s-BuLi and TMEDA dropwise. After 1 hour, introduce a solution of anhydrous ZnCl₂ in THF.

-

Causality Logic: The addition of TMEDA is non-negotiable; it breaks down organolithium hexameric aggregates into highly reactive monomers, drastically increasing the basicity of s-BuLi and ensuring selective α-deprotonation of the piperidine[3]. The subsequent transmetalation from hard lithium to softer zinc moderates the nucleophile, imparting the functional-group tolerance required for the Negishi cycle without triggering undesired halogen-metal exchange on the dibromothiophene.

Step 2: Palladium-Catalyzed Negishi Cross-Coupling

-

Procedure: To the newly formed organozinc chloride solution, introduce 2,5-dibromothiophene alongside Pd₂(dba)₃ and the ligand t-Bu₃P. Allow the reaction to gradually warm to room temperature over 12 hours.

-

Causality Logic: The sterically demanding, electron-rich t-Bu₃P ligand is specifically chosen to accelerate the oxidative addition of the palladium(0) species into the first C-Br bond, while its bulk rapidly forces the crucial reductive elimination step[4]. Once one bromine undergoes coupling, the newly appended piperidine ring sterically and electronically deactivates the thiophene, halting the reaction at the mono-coupled product and preserving the vital C5-bromine handle.

-

Self-Validation Check: The reaction is strictly monitored. An analytical aliquot (0.1 mL) is withdrawn, quenched in sat. NH₄Cl, and analyzed via GC-MS. The system validates success when the intermediate shows a dominant molecular ion peak corresponding to the mono-brominated mass, exhibiting a classic ~1:1 isotropic signature for M and M+2 peaks (confirming the retention of exactly one bromine atom).

Step 3: Deprotection and Isolation

-

Procedure: Purify the intermediate via silica gel flash chromatography. Cleave the N-Boc group by stirring the intermediate in a 1:1 mixture of Trifluoroacetic acid (TFA) and Dichloromethane (DCM)[4]. Concentrate in vacuo, dissolve in diethyl ether, and precipitate the final target by adding dropwise concentrated hydrobromic acid (HBr).

Applications in Targeted Oncology: Kinase Inhibition

Once obtained, 2-(5-bromothiophen-2-yl)piperidine is not merely a terminal product, but a highly active launchpad for drug discovery. A premier demonstration of its utility is found in the synthesis of novel ATP-competitive kinase inhibitors—specifically targeting the c-MET (Mesenchymal-Epithelial Transition factor) receptor tyrosine kinase[5].

c-MET is frequently dysregulated and overexpressed in aggressive human cancers, driving unchecked cellular proliferation and metastasis when bound by Hepatocyte Growth Factor (HGF). Compounds derived from functionalizing the 2-(5-bromothiophen-2-yl)piperidine core have successfully been utilized to synthesize proprietary small-molecule inhibitors to interrupt this pathway[5].

Fig 2: Mechanism of action for c-MET kinase inhibitors utilizing the piperidine core.

Biochemical Strategy: In standard lead-optimization, the basic piperidine nitrogen is acylated to form amides or carbamates, tailoring the molecule to hydrogen-bond with the hinge region of the c-MET kinase[5]. Simultaneously, the bromothiophene unit undergoes Suzuki coupling with various arylboronic acids, rapidly extending the pharmacophore deep into the hydrophobic pocket (the DFG-out conformation) of the kinase domain, resulting in highly potent, orally bioavailable antineoplastic candidates.

References

-

Chemikart. "Product Data: 2-(5-Bromothiophen-2-yl)piperidine hydrobromide (CAS: 915402-14-1)." URL:[Link]

- Google Patents. "AU2007231577A1 - c-MET protein kinase inhibitors for the treatment of proliferative disorders.

-

Coldham, I., & Leonori, D. "Synthesis of 2-Arylpiperidines by Palladium Couplings of Aryl Bromides with Organozinc Species Derived from Deprotonation of N-Boc-Piperidine." Organic Letters, 2008. URL:[Link]

-

Zhao, G. et al. "Synthesis of 2-Arylpiperidines via Pd-Catalyzed Arylation of Aza-Achmatowicz Rearrangement Products with Arylboronic Acids." Organic Letters, 2020. URL:[Link]

Sources

- 1. 915402-14-1|2-(5-Bromothiophen-2-yl)piperidine hydrobromide|BLD Pharm [bldpharm.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis of 2-arylpiperidines by palladium couplings of aryl bromides with organozinc species derived from deprotonation of N-boc-piperidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. AU2007231577A1 - c-MET protein kinase inhibitors for the treatment of proliferative disorders - Google Patents [patents.google.com]

2-(5-Bromothiophen-2-yl)piperidine molecular weight

An In-depth Technical Guide to 2-(5-Bromothiophen-2-yl)piperidine: Physicochemical Properties, Synthesis, and Therapeutic Potential

Abstract

This technical guide provides a comprehensive overview of 2-(5-bromothiophen-2-yl)piperidine, a heterocyclic compound of significant interest to the pharmaceutical and chemical research sectors. The document elucidates the core physicochemical properties of the molecule, centered on its calculated molecular weight of 246.18 g/mol . We present a detailed, field-proven protocol for its synthesis via the catalytic hydrogenation of its pyridine precursor, explaining the causality behind the strategic choice of this pathway. Furthermore, this guide explores the pharmacological potential of the 2-(5-bromothiophen-2-yl)piperidine scaffold, leveraging data from analogous structures to highlight its promise in areas such as anti-infective, central nervous system (CNS), and oncology drug discovery. This paper is structured to serve as a foundational resource for researchers, scientists, and drug development professionals engaged in the exploration of novel heterocyclic entities.

Introduction: The Convergence of Privileged Scaffolds

In the landscape of medicinal chemistry, certain molecular frameworks appear with remarkable frequency in approved therapeutics, earning them the designation of "privileged structures." The six-membered nitrogen-containing piperidine ring is one of the most prominent such scaffolds, present in a multitude of pharmaceuticals across various disease classes.[1][2] Its prevalence is due to its ability to confer favorable pharmacokinetic properties, provide a synthetically versatile and stable core, and present a basic nitrogen atom capable of crucial interactions with biological targets.[2]

This guide focuses on 2-(5-bromothiophen-2-yl)piperidine, a molecule that combines the piperidine nucleus with another key heterocyclic motif: bromothiophene. The thiophene ring is a bioisostere of the benzene ring, often used to modulate electronic properties and metabolic stability, while the bromine atom can participate in halogen bonding and serves as a critical handle for further synthetic elaboration via cross-coupling reactions.

The strategic combination of these two moieties makes 2-(5-bromothiophen-2-yl)piperidine a highly valuable building block for creating diverse chemical libraries. This document aims to provide an in-depth technical resource covering its fundamental properties, a robust synthesis and characterization workflow, and a scientifically grounded perspective on its potential applications in modern drug discovery.

Physicochemical and Structural Properties

A thorough understanding of a compound's physical and chemical characteristics is foundational to its application in research and development.

Molecular Weight and Formula

The primary identifier for any chemical entity is its molecular composition. Based on its constituent atoms, the properties of 2-(5-bromothiophen-2-yl)piperidine are defined as follows:

-

Molecular Formula: C₉H₁₂BrNS

-

Calculated Molecular Weight: 246.18 g/mol

-

Monoisotopic Mass: 244.99281 Da

Structural Analysis

The structure consists of a piperidine ring connected at the 2-position to a 5-brominated thiophene ring, also at its 2-position. This linkage provides a specific spatial arrangement of the two heterocyclic systems.

-

IUPAC Name: 2-(5-Bromothiophen-2-yl)piperidine

-

SMILES (Simplified Molecular-Input Line-Entry System): C1CCNC(C1)C2=CC=C(S2)Br

Data Summary

The key quantitative data for 2-(5-bromothiophen-2-yl)piperidine are summarized in the table below for ease of reference.

| Property | Value | Source |

| Molecular Weight | 246.18 g/mol | Calculated |

| Molecular Formula | C₉H₁₂BrNS | Calculated |

| Monoisotopic Mass | 244.99281 Da | Calculated |

| IUPAC Name | 2-(5-Bromothiophen-2-yl)piperidine | Nomenclature |

| SMILES | C1CCNC(C1)C2=CC=C(S2)Br | Structural Representation |

Synthesis and Characterization

A reliable and scalable synthesis is paramount for the exploration of any new chemical entity. The most robust and widely validated method for generating saturated nitrogen heterocycles like piperidines is the reduction of their aromatic pyridine precursors.[1][3]

Retrosynthetic Strategy

Our proposed synthesis is grounded in this established principle. The disconnection of the piperidine ring through dehydrogenation leads back to the aromatic 2-(5-bromothiophen-2-yl)pyridine. This intermediate is readily accessible through standard palladium-catalyzed cross-coupling reactions, such as a Stille or Suzuki coupling, between a halogenated pyridine and a functionalized bromothiophene. The subsequent catalytic hydrogenation is a high-yielding and clean transformation, making it the preferred industrial and laboratory method. This approach ensures high fidelity and avoids the harsh conditions or complex stereochemical challenges associated with other cyclization strategies.[1]

Proposed Synthesis Workflow

The following diagram illustrates the two-stage synthetic pathway from commercially available precursors to the final target compound.

Experimental Protocol: Synthesis

This protocol is a self-validating system, where successful synthesis of the intermediate in Step 1 is a prerequisite for proceeding to the final reduction.

Step 1: Synthesis of 2-(5-Bromothiophen-2-yl)pyridine (Intermediate)

-

Reactor Setup: To a dry, nitrogen-purged round-bottom flask, add 2-bromopyridine (1.0 eq), 5-bromo-2-(tributylstannyl)thiophene (1.1 eq), and anhydrous toluene (approx. 0.1 M).

-

Catalyst Addition: Degas the solution with nitrogen for 15 minutes. Add tetrakis(triphenylphosphine)palladium(0) (0.03 eq).

-

Reaction: Heat the mixture to reflux (approx. 110 °C) and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

-

Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with saturated aqueous KF solution (to remove tin byproducts), followed by brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pure intermediate.

Step 2: Catalytic Hydrogenation to 2-(5-Bromothiophen-2-yl)piperidine (Target Compound)

-

Reactor Setup: In a high-pressure hydrogenation vessel (e.g., a Parr shaker), dissolve the 2-(5-bromothiophen-2-yl)pyridine intermediate (1.0 eq) in a suitable solvent such as acetic acid or ethanol.

-

Catalyst Addition: Add the hydrogenation catalyst (e.g., platinum(IV) oxide (PtO₂, Adam's catalyst), 5-10 mol%) to the solution.

-

Hydrogenation: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (H₂) to 50-100 psi. Agitate the reaction at room temperature or with gentle heating (40-50 °C).

-

Monitoring: Monitor the reaction by observing the cessation of hydrogen uptake. This typically takes 24-48 hours.

-

Work-up: Carefully vent the vessel and purge with nitrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst, washing with methanol.

-

Isolation: Neutralize the filtrate with a base (e.g., saturated NaHCO₃ or 1M NaOH) until pH > 9. Extract the aqueous layer with dichloromethane or ethyl acetate (3x).

-

Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the target compound. Further purification, if necessary, can be achieved via chromatography or crystallization.

Characterization Protocol

The identity and purity of the synthesized compound must be confirmed using standard analytical techniques.

-

Mass Spectrometry (MS): ESI-MS analysis should show a prominent ion corresponding to [M+H]⁺ at m/z ≈ 246.0 and 248.0, reflecting the characteristic isotopic pattern of bromine (¹⁹Br/⁸¹Br ≈ 1:1).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expect to see characteristic signals for the thiophene protons, along with a complex series of multiplets in the aliphatic region (typically 1.5-3.5 ppm) corresponding to the non-equivalent protons of the piperidine ring.[4][5]

-

¹³C NMR: The spectrum should show two distinct signals in the aromatic region for the bromothiophene carbons and five signals in the aliphatic region for the piperidine carbons.[4]

-

-

Infrared (IR) Spectroscopy: Look for C-H stretching vibrations (aliphatic and aromatic) around 2800-3100 cm⁻¹ and N-H stretching (if not N-substituted) around 3300 cm⁻¹.

Applications in Drug Discovery and Research

The 2-(5-bromothiophen-2-yl)piperidine scaffold is not a drug itself but a versatile starting point for the development of novel therapeutic agents. Its value lies in the synergistic combination of its constituent parts.

Rationale for Pharmacological Interest

-

Piperidine Core: Provides a three-dimensional structure and a basic nitrogen center that can be protonated at physiological pH, enabling ionic interactions with acidic residues in protein targets like GPCRs, ion channels, and enzymes.[1][6]

-

Bromothiophene Moiety: Acts as a lipophilic aromatic group that can engage in hydrophobic and π-stacking interactions. The bromine atom is a powerful tool for medicinal chemists; it can act as a halogen bond donor and provides a reactive site for late-stage functionalization to explore the structure-activity relationship (SAR).

-

Combined Scaffold: The linkage creates a molecule with a defined vector for substitution. The piperidine nitrogen can be functionalized to introduce solubilizing groups or chains to target specific pockets, while the bromine on the thiophene allows for diversification to probe other regions of a binding site.

Potential Therapeutic Areas

While direct biological data for the title compound is scarce in public literature, the activities of closely related analogs provide a strong basis for predicting its potential applications.

-

Anti-Infective Agents: A study on N-[2-(5-bromothiophen-2-yl)-2-oxoethyl] derivatives of piperazinyl quinolones demonstrated potent activity against Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis.[7] This suggests the bromothiophene moiety is well-tolerated and can be incorporated into scaffolds targeting bacterial enzymes.

-

Central Nervous System (CNS) Disorders: Piperidine derivatives are cornerstones of CNS drug discovery, with prominent examples like donepezil (for Alzheimer's disease) and methylphenidate (for ADHD).[6] The ability of the piperidine ring to carry a positive charge and interact with neurotransmitter receptors makes this scaffold a prime candidate for developing novel agents for neurological and psychiatric conditions.

-

Oncology: The piperidine ring is a privileged fragment in numerous anticancer drugs.[2][8][9] It serves as a key structural element in kinase inhibitors, hormone modulators, and cytotoxic agents. The 2-(5-bromothiophen-2-yl)piperidine scaffold can be used as a starting point to design new molecules targeting cancer-related pathways.

Conclusion

2-(5-Bromothiophen-2-yl)piperidine, with a calculated molecular weight of 246.18 g/mol , represents more than just a chemical compound; it is a strategic platform for innovation in drug discovery. This guide has detailed its fundamental physicochemical properties and provided a robust, two-step synthesis protocol grounded in established chemical principles. By analyzing the known biological activities of related structures, we have established a compelling rationale for its exploration in the development of new therapeutics for infectious diseases, CNS disorders, and cancer. For researchers and scientists, this molecule offers a synthetically tractable and highly promising scaffold for building the next generation of targeted medicines.

References

-

Foroumadi, A., Emami, S., Mehni, M., Moshafi, M. H., & Shafiee, A. (2005). Synthesis and antibacterial activity of N-[2-(5-bromothiophen-2-yl)-2-oxoethyl] and N-[(2-5-bromothiophen-2-yl)-2-oximinoethyl] derivatives of piperazinyl quinolones. Bioorganic & Medicinal Chemistry Letters, 15(20), 4536-9. [Link]

-

New Journal of Chemistry Supplementary data. (2023). Royal Society of Chemistry. [Link]

-

Shetty, N., D'Souza, J., & Gaonkar, S. (2013). Synthesis and Characterization of a New Series of 2-(5-bromothiophen-2-yl)-5-Substituted-1, 3, 4-Oxadiazoles. Semantic Scholar. [Link]

-

International Journal of Novel Research and Development. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD, 9(2). [Link]

-

Krasavin, M. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1385. [Link]

-

Shetty, N., D'Souza, J., & Gaonkar, S. (2013). Synthesis and Characterization of a New Series of 2-(5-bromothiophen-2-yl)-5-Substituted-1, 3, 4-Oxadiazoles. Research Journal of Chemical Sciences. [Link]

-

Wikipedia. (n.d.). Piperidine. Retrieved March 7, 2026, from [Link]

-

PubChem. (n.d.). 4-[(5-Bromothiophen-2-yl)methylidene]piperidine. Retrieved March 7, 2026, from [Link]

-

PubChem. (n.d.). 3-[(5-Bromothiophen-2-yl)methylidene]piperidine. Retrieved March 7, 2026, from [Link]

-

Molport. (n.d.). 1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-[(5-bromothiophen-2-yl)methyl]piperazine. Retrieved March 7, 2026, from [Link]

-

Tamer, Ö., Avcı, D., & Atalay, Y. (2014). Structural and Spectroscopic Characterization of 1-(5-Bromothiophen-2-yl)-3-(4-nitrophenyl)prop-2-en-1-one: An Analysis of Electronic and NLO Properties. Acta Physica Polonica A, 126(3), 679-688. [Link]

-

Rehman, A., et al. (2017). SYNTHESIS, SPECTRAL CHARACTERIZATION AND STRUCTURE-ACTIVITY RELATIONSHIP STUDIES ON SOME SULFONAMIDES BEARING PIPERIDINE NUCLEUS. ResearchGate. [Link]

-

Abdelshaheed, M. M., Fawzy, I. M., El-Subbagh, H. I., & Youssef, K. M. (2021). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences, 7(1), 188. [Link]

-

SpectraBase. (n.d.). 2-[4-(5-bromothiophene-2-sulfonyl)piperazin-1-yl]-3-phenylquinoxaline. Retrieved March 7, 2026, from [Link]

-

SpectraBase. (n.d.). Piperidine. Retrieved March 7, 2026, from [Link]

-

M, P. (2015). Pharmacological screening of synthetic piperidine derivatives. DUT Open Scholar. [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 4-[(5-Bromothiophen-2-yl)methylidene]piperidine | C10H12BrNS | CID 79880612 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Piperidine - Wikipedia [en.wikipedia.org]

- 5. spectrabase.com [spectrabase.com]

- 6. ijnrd.org [ijnrd.org]

- 7. Synthesis and antibacterial activity of N-[2-(5-bromothiophen-2-yl)-2-oxoethyl] and N-[(2-5-bromothiophen-2-yl)-2-oximinoethyl] derivatives of piperazinyl quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. openscholar.dut.ac.za [openscholar.dut.ac.za]

2-(5-Bromothiophen-2-yl)piperidine physical properties

An In-depth Technical Guide to the Physicochemical Characterization of 2-(5-Bromothiophen-2-yl)piperidine

Abstract

This guide provides a comprehensive framework for the detailed physicochemical characterization of 2-(5-Bromothiophen-2-yl)piperidine, a heterocyclic compound of interest in medicinal chemistry and drug development. The piperidine scaffold is a cornerstone in pharmaceutical design, present in numerous approved drugs, while the bromothiophene moiety offers a versatile handle for further chemical modification and can influence biological activity.[1][2] Given the scarcity of publicly available, experimentally-derived data for this specific molecule, this document serves as a technical whitepaper for researchers and drug development professionals. It outlines the predicted core properties and presents a series of robust, step-by-step protocols for determining its essential physical and spectral characteristics. By synthesizing established methodologies with expert rationale, this guide aims to establish a self-validating system for the thorough analysis of this and similar novel chemical entities, ensuring data integrity and reproducibility in a research and development setting.

Introduction

The empirical process of drug discovery and development is fundamentally reliant on the precise and comprehensive characterization of new chemical entities (NCEs). The physical and chemical properties of a molecule dictate its behavior in biological systems, its suitability for formulation, and its potential for scalable synthesis. This guide focuses on 2-(5-Bromothiophen-2-yl)piperidine, a molecule that combines two privileged structural motifs.

The Piperidine Scaffold in Medicinal Chemistry

Piperidine, a six-membered nitrogen-containing heterocycle, is one of the most significant building blocks in modern pharmaceuticals.[2] Its saturated, non-aromatic ring system allows for a defined three-dimensional conformation, which is crucial for precise interaction with biological targets like enzymes and receptors.[3] Furthermore, the basic nitrogen atom is often a key pharmacophoric feature, enabling ionic interactions and influencing properties like solubility and cell permeability. Derivatives of piperidine are found in a vast array of drug classes, including analgesics, antipsychotics, and antihistamines, underscoring the scaffold's versatility and pharmaceutical importance.[3]

The 2-Thiophenyl Moiety in Drug Design

The thiophene ring is a bioisostere of the benzene ring, often used by medicinal chemists to modulate physicochemical properties and explore new intellectual property space. The sulfur atom can engage in unique interactions, such as hydrogen bonding and metal coordination. The inclusion of a bromine atom, as in the 5-bromothiophene substructure, serves two primary purposes: it significantly alters the electronic properties of the ring and provides a reactive site for further synthetic elaboration via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the rapid generation of analog libraries.

Rationale for Characterization

A thorough understanding of the physical properties of 2-(5-Bromothiophen-2-yl)piperidine is the first step in evaluating its potential as a drug candidate or a key intermediate. Properties such as melting point, solubility, and spectral identity are critical quality attributes that confirm the purity and structure of the compound. These parameters directly impact downstream applications, from initial biological screening assays to formulation and preclinical development. This guide provides the necessary theoretical grounding and practical protocols to generate a robust and reliable data package for this molecule.

Predicted and Core Physical Properties

While extensive experimental data is not available in the cited literature, computational methods provide reliable estimates for several core properties. These values are useful for initial planning of experiments and for comparison with empirically determined data. The properties listed below are for a closely related isomer, which serves as a reasonable proxy.

| Property | Predicted Value | Data Source |

| Molecular Formula | C₁₀H₁₂BrNS | PubChem |

| Molecular Weight | 258.18 g/mol | PubChem[4] |

| XLogP3 | 2.8 | PubChem[4] |

| Monoisotopic Mass | 256.98738 Da | PubChem[4] |

Note: XLogP3 is a computed measure of hydrophobicity, a critical parameter for predicting pharmacokinetic properties.

Experimental Determination of Key Physical Properties

The following sections detail the experimental protocols for determining the essential physical properties of 2-(5-Bromothiophen-2-yl)piperidine. The causality behind each procedural step is explained to provide a deeper understanding of the methodology.

Melting Point Analysis

Expertise & Experience: The melting point is a fundamental and sensitive indicator of a crystalline solid's purity. A sharp melting range (typically < 2 °C) is indicative of high purity, whereas a broad and depressed melting range suggests the presence of impurities, which disrupt the crystal lattice. The choice of a digital apparatus with automated ramp rates ensures reproducibility and minimizes subjective operator error.

Protocol:

-

Sample Preparation: Ensure the sample is completely dry by placing it under high vacuum for at least 4 hours. Grind a small amount of the crystalline solid into a fine powder using a mortar and pestle.

-

Capillary Loading: Tightly pack the powdered sample into a glass capillary tube to a height of 2-3 mm. Proper packing is crucial for efficient and uniform heat transfer.

-

Apparatus Setup: Place the loaded capillary into a calibrated digital melting point apparatus (e.g., Thomas-Hoover or similar).

-

Measurement:

-

Initial Rapid Scan: Set a rapid heating ramp (10-20 °C/min) to quickly determine an approximate melting range.

-

Refined Measurement: Using a fresh sample, set the starting temperature to ~20 °C below the approximate melting point found in the initial scan. Set a slow heating ramp (1-2 °C/min) to allow for thermal equilibrium.

-

-

Data Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point). The melting range is the difference between these two values.

-

Validation: Perform the measurement in triplicate to ensure consistency and report the average range.

Spectroscopic and Spectrometric Characterization

Expertise & Experience: Unambiguous structural confirmation is the cornerstone of chemical research. A combination of NMR, IR, and Mass Spectrometry provides orthogonal data points that, together, confirm the identity, structure, and connectivity of the molecule.

3.3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon-hydrogen framework of a molecule.

-

Protocol for ¹H and ¹³C NMR:

-

Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Add a small amount of an internal standard, such as Tetramethylsilane (TMS), if not already present in the solvent.

-

Acquire the ¹H spectrum, followed by the ¹³C spectrum, on a calibrated NMR spectrometer (e.g., 400 MHz). [5] 4. Process the spectra (Fourier transform, phase, and baseline correction).

-

Integrate the ¹H NMR signals and assign the chemical shifts (in ppm) relative to TMS (δ 0.00).

-

-

Expected Spectral Features:

-

¹H NMR: Expect signals for the thiophene protons (typically in the aromatic region, δ 6.5-8.0 ppm), the piperidine protons (aliphatic region, δ 1.5-3.5 ppm), and the N-H proton of the piperidine (which may be broad and its chemical shift solvent-dependent).

-

¹³C NMR: Expect distinct signals for each unique carbon atom, including two signals for the brominated and substituted carbons of the thiophene ring and multiple signals for the piperidine ring carbons.

-

3.3.2 Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

-

Protocol (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal of an FT-IR spectrometer.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Acquire the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

-

Record the positions of the major absorption bands in wavenumbers (cm⁻¹).

-

-

Expected Characteristic Peaks:

-

~3300 cm⁻¹: N-H stretching vibration from the piperidine ring.

-

~2850-3000 cm⁻¹: C-H stretching vibrations (aliphatic and aromatic).

-

~1400-1600 cm⁻¹: C=C stretching from the thiophene ring.

-

~1000-1200 cm⁻¹: C-N stretching.

-

~600-800 cm⁻¹: C-Br stretching and C-S stretching vibrations.

-

3.3.3 Mass Spectrometry (MS)

MS provides the exact molecular weight and information about the elemental composition.

-

Protocol (Electrospray Ionization - ESI):

-

Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infuse the solution directly into the ESI source of a high-resolution mass spectrometer (e.g., TOF or Orbitrap).

-

Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

-

Analyze the resulting spectrum for the parent ion's mass-to-charge ratio (m/z).

-

-

Expected Data: The high-resolution mass spectrum should show a characteristic isotopic pattern for the [M+H]⁺ ion due to the presence of one bromine atom (⁷⁹Br and ⁸¹Br occur in an approximate 1:1 ratio), resulting in two major peaks of nearly equal intensity separated by ~2 Da. The measured m/z should match the calculated exact mass of C₁₀H₁₃BrNS⁺ within a 5 ppm error margin.

Data Synthesis and Interpretation

The data generated from the protocols above should be compiled into a comprehensive summary table.

| Parameter | Experimental Result | Method |

| Appearance | (e.g., White crystalline solid) | Visual Inspection |

| Melting Point | (e.g., 101-103 °C) | Digital Melting Point Apparatus |

| Solubility (PBS, pH 7.4) | (e.g., 5 µg/mL) | Shake-Flask HPLC-UV |

| Solubility (DMSO) | (e.g., >100 mg/mL) | Shake-Flask HPLC-UV |

| ¹H NMR | Conforms to structure | 400 MHz NMR |

| ¹³C NMR | Conforms to structure | 100 MHz NMR |

| IR Absorption Bands | (e.g., 3305, 2940, 1450 cm⁻¹) | FT-IR (ATR) |

| HRMS [M+H]⁺ | (e.g., Found: 258.0054) | ESI-TOF |

| Purity | (e.g., >99%) | HPLC-UV |

The collective interpretation of this data provides a high-confidence confirmation of the structure and purity of 2-(5-Bromothiophen-2-yl)piperidine. For instance, low aqueous solubility coupled with high organic solubility, as suggested by the predicted XLogP3, would classify the compound as lipophilic, which has significant implications for its ADME (Absorption, Distribution, Metabolism, and Excretion) profile. This complete dataset is the essential foundation for any further investigation into the compound's biological activity and its journey through the drug development pipeline.

Conclusion

While 2-(5-Bromothiophen-2-yl)piperidine represents a molecule of significant interest due to its constituent chemical motifs, a lack of published data necessitates a systematic and rigorous characterization effort. The experimental protocols and workflows detailed in this guide provide a robust, self-validating framework for generating the essential physicochemical data required by researchers, scientists, and drug development professionals. Adherence to these methodologies will ensure the production of high-quality, reproducible data, forming a solid foundation for subsequent biological evaluation and preclinical development, thereby accelerating the translation of promising molecules from the laboratory to potential therapeutic applications.

References

-

Synthesis and antibacterial activity of N-[2-(5-bromothiophen-2-yl)-2-oxoethyl] and N-[(2-5-bromothiophen-2-yl)-2-oximinoethyl] derivatives of piperazinyl quinolones. (2005). Bioorganic & Medicinal Chemistry Letters. [Link]

-

Namratha B., et al. (2013). Synthesis and Characterization of a New Series of 2-(5-bromothiophen-2-yl)-5-Substituted-1, 3, 4-Oxadiazoles. Research Journal of Chemical Sciences. [Link]

-

Piperidine. Merck Index Online. [Link]

-

Namratha, B., et al. (2013). Synthesis and Characterization of a New Series of 2-(5-bromothiophen-2-yl)-5-Substituted-1, 3, 4-Oxadiazoles. Semantic Scholar. [Link]

-

Synthesis of Novel Piperidine Compounds As Anticholinesterase Agents. (2016). International Journal of Pharmaceutical Science Invention. [Link]

-

4-[(5-Bromothiophen-2-yl)methylidene]piperidine. PubChem. [Link]

-

General strategy for the synthesis of piperidine derivatives. ResearchGate. [Link]

-

3-[(5-Bromothiophen-2-yl)methylidene]piperidine. PubChem. [Link]

-

Melting points and yields for the piperidine and morpholine derivatives. ResearchGate. [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

-

Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (2025). MDPI. [Link]

-

Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (2024). International Journal of Novel Research and Development. [Link]

-

2-Bromopiperidine. PubChem. [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). MDPI. [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications | MDPI [mdpi.com]

- 3. ijnrd.org [ijnrd.org]

- 4. 4-[(5-Bromothiophen-2-yl)methylidene]piperidine | C10H12BrNS | CID 79880612 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Introduction: Contextualizing the Solubility Challenge

An In-Depth Technical Guide to the Solubility of 2-(5-Bromothiophen-2-yl)piperidine

In the landscape of modern drug discovery, heterocyclic scaffolds remain a cornerstone of medicinal chemistry, with piperidine and thiophene rings being particularly prevalent in a wide array of pharmaceuticals.[1][2] The compound 2-(5-Bromothiophen-2-yl)piperidine represents a confluence of these important structural motifs. As with any potential drug candidate, a thorough understanding of its physicochemical properties is not merely an academic exercise but a critical prerequisite for successful development. Among these properties, aqueous solubility stands out as a primary determinant of a compound's ultimate fate, profoundly influencing its absorption, distribution, metabolism, excretion (ADME) profile, and overall bioavailability.[3][4]

Poor solubility can lead to unreliable in vitro assay results, complex formulation challenges, and ultimately, the failure of an otherwise promising therapeutic agent.[5][6] Given the absence of publicly available solubility data for 2-(5-Bromothiophen-2-yl)piperidine, this guide is designed to serve as a comprehensive roadmap for the research scientist. It provides a robust framework for predicting, experimentally determining, and strategically enhancing the solubility of this compound, ensuring a solid foundation for its progression through the drug development pipeline.

I. Predicted Physicochemical Profile and Its Influence on Solubility

A structural analysis of 2-(5-Bromothiophen-2-yl)piperidine allows for an expert prediction of its solubility behavior, guiding the experimental design. The molecule comprises two key regions: the piperidine ring and the bromothiophene moiety.

-

The Piperidine Ring: This saturated heterocycle contains a basic secondary amine. The nitrogen atom's lone pair of electrons makes it a proton acceptor. The pKa of a protonated piperidine ring is typically around 11.2.[7][8] This strongly implies that the compound's solubility will be highly dependent on pH.[9][10][11] In acidic environments (pH < pKa), the nitrogen will be protonated to form a charged piperidinium cation, which is significantly more polar and thus more water-soluble than the neutral free base that predominates at neutral or alkaline pH.

-

The Bromothiophene Moiety: This component is aromatic and relatively nonpolar. The presence of a bromine atom further increases its lipophilicity (fat-solubility) and molecular weight. This part of the molecule is hydrophobic and will tend to limit aqueous solubility, potentially contributing to characteristics often described as "grease ball" (high lipophilicity) or "brick dust" (strong crystal lattice energy).[12][13]

Based on this analysis, we can anticipate that 2-(5-Bromothiophen-2-yl)piperidine will exhibit poor solubility in neutral aqueous media but will become progressively more soluble as the pH is lowered. Its solubility in various organic solvents is expected to be moderate to high, depending on the solvent's polarity.

| Property | Prediction | Rationale |

| Aqueous Solubility (pH 7.4) | Low | The hydrophobic bromothiophene moiety counteracts the polarity of the piperidine ring. |

| pH-Solubility Profile | Highly pH-dependent | The basic piperidine nitrogen (pKa ≈ 11.2) will be protonated at acidic pH, forming a more soluble salt.[7][8] |

| Solubility in Organic Solvents | Moderate to High | Favorable interactions with both polar and nonpolar organic solvents are expected.[14] |

| Classification | Likely BCS Class II or IV | Low solubility is a defining characteristic of these Biopharmaceutics Classification System classes.[13] |

II. Experimental Determination of Solubility: A Multi-faceted Approach

To obtain a complete picture of the compound's solubility, a combination of kinetic and thermodynamic methods is recommended. Each provides a different, context-specific piece of the puzzle.

A. Thermodynamic (Equilibrium) Solubility: The Gold Standard

Thermodynamic solubility is the true equilibrium concentration of a compound in a given solvent at a specific temperature, in the presence of excess solid. It is the most reliable measure and is critical for lead optimization and formulation development.[3][15] The shake-flask method is the universally accepted gold standard for this determination.[15][16][17]

-

Preparation: Add an excess amount of solid 2-(5-Bromothiophen-2-yl)piperidine to a series of glass vials, each containing a known volume of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4, 0.1 M HCl, various organic solvents). A visual excess of solid material must remain.

-

Equilibration: Seal the vials tightly and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the samples for a sufficient period to ensure equilibrium is reached, typically 24 to 72 hours.[17]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Carefully remove a sample of the supernatant. To ensure no solid particles are carried over, clarify the sample by centrifugation followed by filtration through a low-binding syringe filter (e.g., 0.22 µm PVDF or PTFE).[17]

-

Quantification: Accurately dilute the clarified filtrate with a suitable mobile phase. Determine the concentration of the dissolved compound using a validated analytical method, most commonly High-Performance Liquid Chromatography with UV detection (HPLC-UV). A standard calibration curve must be prepared to ensure accurate quantification.[16]

Caption: Workflow for Thermodynamic Solubility via Shake-Flask Method.

B. Kinetic Solubility: High-Throughput Screening for Early Discovery

Kinetic solubility measures the concentration at which a compound precipitates from a supersaturated solution, typically formed by diluting a concentrated DMSO stock into an aqueous buffer.[3] This method is rapid, requires minimal compound, and is ideal for screening large numbers of compounds in early discovery.[18][19][20]

-

Stock Solution: Prepare a high-concentration stock solution of 2-(5-Bromothiophen-2-yl)piperidine in 100% Dimethyl Sulfoxide (DMSO), for example, at 10 mM.

-

Serial Dilution: In a 96- or 384-well microplate, perform serial dilutions of the DMSO stock solution directly into the aqueous buffer of interest (e.g., PBS, pH 7.4). The final DMSO concentration should be kept constant and low (typically ≤1%) to minimize its effect on solubility.

-

Precipitation Detection: Incubate the plate for a short period (e.g., 1-2 hours) at a controlled temperature. The onset of precipitation is detected by measuring the increase in light scattering (nephelometry) or absorbance (turbidimetry) using a plate reader.

-

Data Analysis: The kinetic solubility value is defined as the highest concentration at which no significant increase in turbidity or nephelometry is observed compared to a blank control.

Caption: Workflow for High-Throughput Kinetic Solubility Screening.

C. pH-Dependent Solubility Profile

For an ionizable compound like 2-(5-Bromothiophen-2-yl)piperidine, mapping its solubility across a range of pH values is essential. This profile is crucial for predicting its behavior in the gastrointestinal tract and for developing oral formulations. Potentiometric titration is a powerful technique that can simultaneously determine both the pKa and the intrinsic solubility (S₀) of the neutral form.[21][22][23]

-

Sample Preparation: A known amount of the compound is dissolved in a specific volume of a co-solvent/water mixture.

-

Titration: The solution is titrated with a strong acid (e.g., HCl). The pH is continuously monitored with a calibrated electrode as the titrant is added.

-

Precipitation Point: As the pH changes, the protonation state of the piperidine nitrogen shifts. The titration curve will deviate from a theoretical curve for a fully dissolved species at the exact pH where the compound begins to precipitate.

-

Calculation: Specialized software analyzes this deviation to calculate the intrinsic solubility of the free base (S₀) and the pKa of the conjugate acid.[24] The solubility at any given pH can then be calculated using the Henderson-Hasselbalch equation.

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications | MDPI [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 4. Solving Solubilization: Overcoming Challenges in the Formulation Development of Oral Solid Dosage Forms - Lubrizol [lubrizol.com]

- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Piperidine - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

- 11. m.youtube.com [m.youtube.com]

- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 13. mdpi.com [mdpi.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. dissolutiontech.com [dissolutiontech.com]

- 16. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 17. raytor.com [raytor.com]

- 18. Advanced screening assays to rapidly identify solubility-enhancing formulations: high-throughput, miniaturization and automation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. tandfonline.com [tandfonline.com]

- 20. researchgate.net [researchgate.net]

- 21. pubs.acs.org [pubs.acs.org]

- 22. pubs.acs.org [pubs.acs.org]

- 23. researchgate.net [researchgate.net]

- 24. creative-bioarray.com [creative-bioarray.com]

An In-depth Technical Guide to the Synthesis, Purification, and Characterization of 2-(5-Bromothiophen-2-yl)piperidine: A Focus on Determining Physical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of novel heterocyclic compounds is a cornerstone of modern medicinal chemistry and drug discovery. The piperidine moiety, a saturated six-membered heterocycle, is a prevalent scaffold in numerous FDA-approved drugs and natural products, valued for its ability to confer desirable pharmacokinetic properties.[1][2] When coupled with a thiophene ring, particularly a substituted one like 5-bromothiophene, the resulting 2-(5-Bromothiophen-2-yl)piperidine presents a unique structural motif with potential applications in the development of new therapeutic agents. Thiophene-piperidine scaffolds are recognized as privileged structures in the design of biologically active molecules.[3]

Synthesis of 2-(5-Bromothiophen-2-yl)piperidine

The synthesis of 2-(5-Bromothiophen-2-yl)piperidine can be approached through several established synthetic methodologies for forming carbon-carbon bonds between aromatic and heterocyclic systems. A common and effective strategy involves the reaction of a suitable organometallic reagent derived from 2-bromothiophene with a piperidine-based electrophile.

Proposed Synthetic Pathway: Grignard Reaction

A robust and widely used method for the formation of a C-C bond between an aryl or heteroaryl group and an aliphatic ring is the Grignard reaction. This approach would involve the formation of a Grignard reagent from 2,5-dibromothiophene, followed by its reaction with a suitable piperidine-based electrophile, such as an N-protected 2-piperidone or a related imine.

Experimental Protocol: Synthesis via Grignard Reaction

-

Preparation of the Grignard Reagent:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen), place magnesium turnings (1.2 equivalents).

-

Add a small crystal of iodine to initiate the reaction.

-

In the dropping funnel, place a solution of 2,5-dibromothiophene (1.0 equivalent) in anhydrous tetrahydrofuran (THF).

-

Add a small portion of the 2,5-dibromothiophene solution to the magnesium turnings and gently heat to initiate the formation of the Grignard reagent.

-

Once the reaction has started (as evidenced by a color change and gentle refluxing), add the remaining 2,5-dibromothiophene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

-

-

Reaction with N-Boc-2-piperidone:

-

In a separate flame-dried flask under an inert atmosphere, dissolve N-Boc-2-piperidone (1.0 equivalent) in anhydrous THF.

-

Cool this solution to -78 °C using a dry ice/acetone bath.

-

Slowly add the prepared Grignard reagent to the solution of N-Boc-2-piperidone via a cannula.

-

Allow the reaction mixture to stir at -78 °C for 2-3 hours.

-

Gradually warm the reaction mixture to room temperature and stir overnight.

-

-

Reduction and Deprotection:

-

The resulting intermediate is then reduced. A common method is treatment with a reducing agent like sodium borohydride in a protic solvent such as methanol.

-

Following reduction, the Boc-protecting group is removed under acidic conditions, for example, by treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM) or with hydrochloric acid in an appropriate solvent.

-

-

Work-up and Isolation:

-

Quench the reaction mixture by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification of 2-(5-Bromothiophen-2-yl)piperidine

The purity of the synthesized compound is paramount for accurate characterization, including the determination of its melting point. The crude product will likely contain unreacted starting materials, byproducts, and residual solvents. A multi-step purification strategy is often necessary.

Purification Workflow

Caption: Purification workflow for 2-(5-Bromothiophen-2-yl)piperidine.

Experimental Protocol: Column Chromatography

-

Slurry Preparation: Prepare a slurry of silica gel in a suitable non-polar solvent (e.g., hexane or a mixture of hexane and ethyl acetate).

-

Column Packing: Pour the slurry into a glass chromatography column and allow the silica gel to pack under gravity or with gentle pressure.

-

Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel bed.

-

Elution: Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., 100% hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate).

-

Fraction Collection: Collect fractions and analyze them by thin-layer chromatography (TLC) to identify those containing the desired product.

-

Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

If the purified 2-(5-Bromothiophen-2-yl)piperidine is an oil, conversion to a hydrochloride salt can facilitate handling and often yields a crystalline solid with a sharp melting point.

Experimental Protocol: Hydrochloride Salt Formation

-

Dissolve the purified free base in a suitable solvent such as diethyl ether or ethyl acetate.

-

Slowly add a solution of hydrochloric acid in the same solvent (or a solution of HCl in isopropanol) dropwise with stirring.

-

The hydrochloride salt will typically precipitate out of the solution.

-

Collect the solid by filtration, wash with cold solvent, and dry under vacuum.

Characterization and Melting Point Determination

Once purified, the identity and purity of 2-(5-Bromothiophen-2-yl)piperidine must be confirmed using various analytical techniques.

| Analytical Technique | Purpose | Expected Observations |

| ¹H NMR | Structural elucidation and confirmation of proton environment. | Signals corresponding to the protons on the thiophene and piperidine rings. |

| ¹³C NMR | Confirmation of the carbon skeleton. | Resonances for the carbon atoms in both the thiophene and piperidine moieties. |

| Mass Spectrometry (MS) | Determination of the molecular weight and confirmation of the molecular formula. | A molecular ion peak corresponding to the calculated molecular weight of C₉H₁₂BrNS. |

| Infrared (IR) Spectroscopy | Identification of functional groups. | Characteristic absorption bands for N-H stretching (for the free base), C-H stretching, and C=C stretching of the thiophene ring. |

| Elemental Analysis | Determination of the elemental composition. | The percentages of C, H, N, and S should be in close agreement with the calculated values for the molecular formula. |

Melting Point Determination

The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid.

Experimental Protocol: Melting Point Measurement

-

Sample Preparation: Finely powder a small amount of the dry, crystalline sample.

-

Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Measurement: Place the capillary tube in a calibrated melting point apparatus.

-

Heating: Heat the sample at a slow, steady rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: Record the temperature range from the point at which the first drop of liquid appears to the temperature at which the entire sample has melted. A pure compound will typically have a sharp melting range of 1-2 °C.

The determination of the melting point should be repeated multiple times to ensure reproducibility. If the compound is found to be an oil at room temperature, its boiling point under reduced pressure would be a more appropriate physical constant to determine.

Conclusion

This technical guide has outlined a comprehensive approach to the synthesis, purification, and characterization of 2-(5-Bromothiophen-2-yl)piperidine, with a particular emphasis on the experimental procedures required to determine its melting point. The absence of this data in the existing literature highlights the importance of rigorous experimental work in the field of chemical synthesis. By following the detailed protocols provided, researchers can confidently prepare and characterize this novel compound, thereby contributing valuable data to the scientific community and potentially enabling its use in future drug discovery efforts.

References

-

Shetty, N., D'Souza, J., & Gaonkar, S. (2013). Synthesis and Characterization of a New Series of 2-(5-bromothiophen-2-yl)-5-Substituted-1, 3, 4-Oxadiazoles. Research Journal of Chemical Sciences, 3(10), 51-55. [Link]

-

International Journal of Novel Research and Development. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. [Link]

-

Vasilevsky, S. F., & El-Sawy, E. R. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(4), 1695. [Link]

-

PubChem. 3-[(5-Bromothiophen-2-yl)methylidene]piperidine. National Center for Biotechnology Information. [Link]

- Google Patents.

-

International Journal of Pharmaceutical Science Invention. (2016). Synthesis of Novel Piperidine Compounds As Anticholinesterase Agents. [Link]

-

Forootan, A., et al. (2005). Synthesis and antibacterial activity of N-[2-(5-bromothiophen-2-yl)-2-oxoethyl] and N-[(2-5-bromothiophen-2-yl)-2-oximinoethyl] derivatives of piperazinyl quinolones. Bioorganic & Medicinal Chemistry Letters, 15(20), 4536-4539. [Link]

-

ResearchGate. Melting points and yields for the piperidine and morpholine derivatives 5a-d, 5e and 6a-d. [Link]

Sources

An In-Depth Technical Guide to the Spectral Analysis of 2-(5-Bromothiophen-2-yl)piperidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(5-Bromothiophen-2-yl)piperidine is a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1] The molecule incorporates two key pharmacophores: a brominated thiophene ring and a piperidine ring. The thiophene moiety is a common scaffold in a variety of pharmaceuticals, while the piperidine ring is a prevalent feature in numerous alkaloids and synthetic drugs, contributing to their pharmacological activity and pharmacokinetic properties.[1][2] A thorough understanding of the spectral characteristics of this compound is paramount for its unambiguous identification, purity assessment, and for elucidating its role in various chemical and biological processes.

This technical guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 2-(5-Bromothiophen-2-yl)piperidine. The interpretation is grounded in the fundamental principles of spectroscopy and supported by data from related structures.

Molecular Structure and Expected Spectral Features

The structure of 2-(5-Bromothiophen-2-yl)piperidine dictates its spectral properties. The bromothiophene ring is an aromatic system, while the piperidine ring is a saturated heterocycle that can exist in different conformations.

Caption: Molecular Structure of 2-(5-Bromothiophen-2-yl)piperidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 2-(5-Bromothiophen-2-yl)piperidine, both ¹H and ¹³C NMR will provide critical information.

¹H NMR Spectroscopy

The ¹H NMR spectrum will show distinct signals for the protons on the thiophene and piperidine rings.

Expected Chemical Shifts (δ) in CDCl₃:

| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| Thiophene H-3 | ~6.8 | d | ~3.5-4.0 |

| Thiophene H-4 | ~6.9 | d | ~3.5-4.0 |

| Piperidine H-2 (CH) | ~3.5-4.0 | m | - |

| Piperidine N-H | Variable (broad) | s (br) | - |

| Piperidine H-6 (axial & equatorial) | ~2.6-3.1 | m | - |

| Piperidine H-3, H-4, H-5 (CH₂) | ~1.2-1.9 | m | - |

Rationale Behind Assignments:

-

Thiophene Protons: The protons on the bromothiophene ring are expected to appear in the aromatic region. Due to the electronegativity of the sulfur atom and the bromine atom, the chemical shifts will be in the range of δ 6.8-7.0 ppm. They will appear as doublets due to coupling with each other.[3]

-

Piperidine Protons: The proton at the C-2 position of the piperidine ring, being adjacent to both the nitrogen atom and the thiophene ring, will be the most downfield of the piperidine protons. The other piperidine protons will appear in the upfield region, typically between δ 1.2 and 3.1 ppm.[4][5] The signals for the piperidine ring protons are often complex and may overlap due to the conformational flexibility of the ring (chair-chair interconversion), which can sometimes lead to broadened signals.[6] The N-H proton signal is often broad and its chemical shift is dependent on concentration and solvent.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

Expected Chemical Shifts (δ) in CDCl₃:

| Carbon Assignment | Expected Chemical Shift (ppm) |

| Thiophene C-2 | ~150-155 |

| Thiophene C-5 | ~112-117 |

| Thiophene C-3 | ~128-132 |

| Thiophene C-4 | ~124-128 |

| Piperidine C-2 | ~58-63 |

| Piperidine C-6 | ~45-50 |

| Piperidine C-3 | ~25-30 |

| Piperidine C-4 | ~23-28 |

| Piperidine C-5 | ~25-30 |

Rationale Behind Assignments:

-

Thiophene Carbons: The carbon atom (C-2) attached to the piperidine ring will be significantly downfield due to the influence of the nitrogen atom and the aromatic system. The carbon atom (C-5) bearing the bromine atom will also be shifted, with its exact position influenced by the heavy atom effect of bromine.[3]

-

Piperidine Carbons: The chemical shifts of the piperidine carbons are characteristic of saturated amine heterocycles.[4][7] The C-2 carbon, being directly attached to the thiophene ring, will be the most deshielded of the piperidine carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| ~3300-3500 | N-H (piperidine) | Stretching |

| ~3100-3000 | C-H (thiophene) | Stretching |

| ~2950-2850 | C-H (piperidine) | Stretching |

| ~1500-1400 | C=C (thiophene) | Stretching |

| ~1100-1000 | C-N (piperidine) | Stretching |

| ~800-700 | C-H (thiophene) | Out-of-plane bending |

| ~600-500 | C-Br | Stretching |

Interpretation of the Spectrum:

-

The presence of a band in the region of 3300-3500 cm⁻¹ is indicative of the N-H stretch of the secondary amine in the piperidine ring.

-

Aromatic C-H stretching vibrations from the thiophene ring are expected just above 3000 cm⁻¹.

-

Aliphatic C-H stretching vibrations from the piperidine ring will be observed below 3000 cm⁻¹.

-

The C=C stretching vibrations of the thiophene ring will appear in the 1500-1400 cm⁻¹ region.

-

The C-Br stretching frequency is typically observed in the fingerprint region at lower wavenumbers.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Expected Fragmentation Pattern (Electron Ionization - EI):

-

Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (C₉H₁₂BrNS). Due to the presence of bromine, there will be a characteristic M+2 peak of nearly equal intensity, corresponding to the ⁸¹Br isotope.

-

Major Fragmentation Pathways:

-

Loss of a bromine atom ([M-Br]⁺).

-

Cleavage of the bond between the thiophene and piperidine rings, leading to fragments corresponding to the bromothienyl cation and the piperidinyl radical, or vice versa.

-

Fragmentation of the piperidine ring through various ring-opening mechanisms, which is a common pathway for piperidine derivatives.[8][9]

-

Caption: Plausible mass spectrometry fragmentation pathways.

Experimental Protocols

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher). Standard pulse programs are typically used. For ¹³C NMR, a proton-decoupled spectrum is usually acquired.

-

Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction.

-

Analysis: Integrate the ¹H NMR signals to determine the relative number of protons. Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons. Two-dimensional NMR techniques like COSY and HSQC can be employed for unambiguous assignments.[10]

IR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) if it is a liquid, or as a KBr pellet if it is a solid. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used.

-

Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection and Analysis: A detector records the abundance of each ion. The resulting mass spectrum is analyzed to determine the molecular weight and to propose fragmentation pathways based on the observed fragment ions.[8]

Conclusion

The spectral data of 2-(5-Bromothiophen-2-yl)piperidine can be rationally interpreted based on the well-established spectroscopic principles of its constituent thiophene and piperidine moieties. This guide provides a comprehensive framework for researchers to identify, characterize, and assess the purity of this important heterocyclic compound. The provided protocols offer a starting point for the experimental acquisition of high-quality spectral data.

References

- Cholli, A., & Pennino, D. (n.d.). Application of Two-Dimensional NMR Spectroscopy to the Study of Substituted Piperidine Derivatives. Part I: 1-Methyl-2-Piperidine Methanol. Optica Publishing Group.

- BenchChem Technical Support Team. (2025, December). Technical Support Center: NMR Analysis of Anilino-piperidines. Benchchem.

- Namratha, B., Shetty, N. S., D'Souza, J. N., & Gaonkar, S. L. (2013). Synthesis and Characterization of a New Series of 2-(5-bromothiophen-2-yl)-5-Substituted-1, 3, 4-Oxadiazoles. Research Journal of Chemical Sciences, 3(10), 51-55.

- Wikipedia. (n.d.). Piperidine.

- ChemicalBook. (n.d.). Piperidine(110-89-4) 1H NMR spectrum.

- ChemicalBook. (n.d.). Piperidine(110-89-4) 13C NMR spectrum.